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Compound of Interest

Compound Name: TAN 420C

Cat. No.: B15562817

For researchers, scientists, and drug development professionals, understanding the cross-
reactivity of a kinase inhibitor is paramount for predicting its therapeutic efficacy and potential
off-target effects. This guide provides a comprehensive comparison of Tinengotinib (TT-00420),
a novel multi-kinase inhibitor, against a broad panel of human protein kinases. The data
presented here is derived from in-vitro biochemical assays and is intended to offer an objective
overview of Tinengotinib's selectivity.

Initially identified in a phenotypic screen for its potent activity against triple-negative breast
cancer (TNBC) cells, Tinengotinib (TT-00420) has emerged as a spectrum-selective inhibitor
targeting key pathways in cancer progression.[1][2] Biochemical assays have revealed that
Tinengotinib strongly inhibits a distinct set of kinases, including Aurora A/B, Fibroblast Growth
Factor Receptors (FGFR1/2/3), Vascular Endothelial Growth Factor Receptors (VEGFRS),
Janus Kinases (JAK1/2), and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][3] This multi-
targeted profile suggests its potential to simultaneously suppress tumor cell proliferation,
angiogenesis, and modulate the tumor immune microenvironment.[4][5]

Kinase Inhibition Profile

The following table summarizes the inhibitory activity of Tinengotinib against its primary targets
and a selection of other kinases, providing a quantitative measure of its cross-reactivity. The
data is presented as IC50 values, the concentration of the inhibitor required to achieve 50%
inhibition of the kinase activity in a biochemical assay.
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Kinase Target IC50 (nM) Kinase Family
Aurora A 1.2 Serine/Threonine Kinase
Aurora B 3.3 Serine/Threonine Kinase
FGFR1 15 Tyrosine Kinase
FGFR2 3.5 Tyrosine Kinase
FGFR3 2.5 Tyrosine Kinase
VEGFR1 - Tyrosine Kinase
VEGFR2 - Tyrosine Kinase
JAK1 - Tyrosine Kinase
JAK2 - Tyrosine Kinase
CSF1R - Tyrosine Kinase

Note: Specific IC50 values for VEGFRs, JAKs, and CSF1R were not explicitly provided in the
primary reference but were identified as strong targets. Further studies are needed for a

complete quantitative comparison.

Experimental Protocols

The determination of the kinase inhibition profile of Tinengotinib was performed using a well-
established in-vitro biochemical assay. The following is a generalized protocol representative of
the methodology used in such kinase inhibitor profiling studies.

In-Vitro Kinase Assay (Radiometric)

This protocol outlines a common method for determining the IC50 values of a test compound

against a panel of purified kinases.
Materials:
o Purified recombinant kinases

o Specific peptide or protein substrates for each kinase
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Tinengotinib (TT-00420) stock solution (e.g., 10 mM in DMSO)

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-
35,2 mM DTT)

[y-33P]ATP (radiolabeled)

ATP solution

96-well or 384-well plates

Phosphocellulose filter plates

Scintillation counter

Procedure:

Compound Preparation: Prepare serial dilutions of Tinengotinib in DMSO. A typical starting
concentration is 10 uM, with subsequent 3-fold or 10-fold dilutions.

Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the
diluted Tinengotinib or DMSO (vehicle control). Incubate for 10-15 minutes at room
temperature to allow for inhibitor binding.

Initiation of Kinase Reaction: Start the reaction by adding a mixture of the specific substrate
and [y-33P]ATP. The final ATP concentration should be at or near the Km for each respective
kinase to ensure accurate IC50 determination.

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a
predetermined time, ensuring the reaction proceeds within the linear range.

Termination and Washing: Stop the reaction by adding a solution like phosphoric acid.
Transfer the reaction mixture to a phosphocellulose filter plate. Wash the filter plate multiple
times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [y-33P]ATP.

Detection: After drying the filter plates, add a scintillation cocktail to each well.
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o Data Analysis: Measure the radioactivity in each well using a scintillation counter. Calculate
the percentage of kinase activity inhibition for each Tinengotinib concentration relative to the
DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-
response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflow

The multi-targeted nature of Tinengotinib impacts several critical signaling pathways involved in
cancer. The following diagrams, generated using the DOT language, illustrate a simplified
overview of the affected pathways and a typical experimental workflow for kinase inhibitor
profiling.
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Caption: Tinengotinib's multi-targeted inhibition of key kinases and their downstream signaling
pathways.
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Caption: A generalized workflow for in-vitro radiometric kinase inhibition assays.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b15562817?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15562817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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